4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

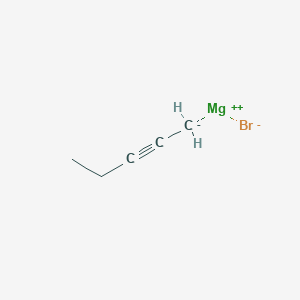

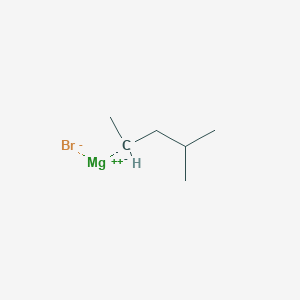

4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is a chemical compound with the formula C6H13BrMg. It is a Grignard reagent, which are a class of organomagnesium compounds commonly used in organic synthesis .

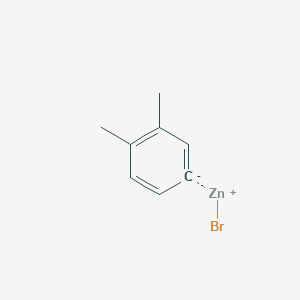

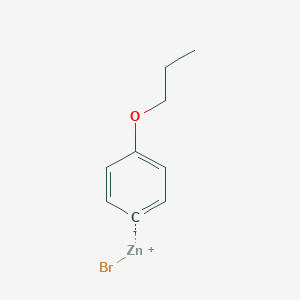

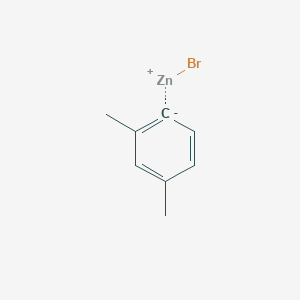

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pentylmagnesium bromide consists of a carbon chain with a magnesium atom bonded to a bromine atom. The magnesium atom forms a bridge between the carbon chain and the bromine atom, resulting in a highly reactive center at the magnesium atom .Chemical Reactions Analysis

As a Grignard reagent, 4-Methyl-2-pentylmagnesium bromide can participate in a variety of chemical reactions. These include the formation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides .Mechanism of Action

The mechanism of action of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the formation of a Grignard reagent upon reaction with an organic substrate. The Grignard reagent is a nucleophilic species that is able to attack electrophilic substrates, resulting in the formation of new bonds. This reaction is commonly used in the synthesis of organic compounds, as it allows for the formation of carbon-carbon bonds.

Biochemical and Physiological Effects

This compound has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is considered to be non-toxic and non-carcinogenic, and has minimal environmental impact.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF in laboratory experiments is its low cost and ease of use. Additionally, it is highly soluble in organic solvents, making it easy to work with in a variety of applications. The main limitation of using this compound is its low reactivity, which can lead to slow reaction times and low yields.

Future Directions

For 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF include the development of new synthetic methods, such as the use of microwave-assisted synthesis. Additionally, the use of this compound in the synthesis of polymers materials could be further explored. Finally, further research could be conducted into the development of new catalysts that could be used in conjunction with this compound to improve its reactivity and yield.

Synthesis Methods

The synthesis method of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the reaction of 4-methyl-2-pentanol with magnesium bromide in the presence of aprotic polar solvents. The reaction is conducted at a temperature of -78°C and is typically completed within one hour. The reaction produces a solution of this compound in the polar solvent, which can then be separated from the reaction mixture by distillation.

Scientific Research Applications

4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the production of monomers for materials science. It is also used in the synthesis of complex molecules, such as those found in natural products. Additionally, this compound is used in the synthesis of polymers materials, such as polyurethanes, polyethylene terephthalate, and polyvinyl chloride.

Safety and Hazards

properties

IUPAC Name |

magnesium;2-methylpentane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXYQQOFQVMINJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]CC(C)C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.